molecular formula C23H27N5O2 B609954 PF-05175157 CAS No. 1301214-47-0

PF-05175157

Cat. No. B609954
M. Wt: 405.5
InChI Key: BDXXSFOJPYSYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

PF-05175157 has a molecular formula of C23H27N5O2 . It belongs to the class of organic compounds known as n-benzoylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Chemical Reactions Analysis

PF-05175157 is a potent and selective inhibitor of both acetyl-CoA carboxylase isoform ACC1 located primarily in liver and adipose tissue and isoform ACC2 dominant in skeletal and heart muscle . It reduces hepatic and skeletal muscle malonyl-CoA levels in rats . It also inhibits hepatic de novo lipogenesis and reduces the whole body respiratory exchange ratio in rats .


Physical And Chemical Properties Analysis

PF-05175157 has a molecular weight of 405.49 . The exact mass is 405.22 .

Safety And Hazards

PF-05175157 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXXSFOJPYSYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-1'-(2-methyl-1H-benzo[d]imidazole-6-carbonyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one

CAS RN

1301214-47-0
Record name PF-05175157
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1301214470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05175157
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05175157
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P826WR56FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
76
Citations
A Bergman, S Carvajal‐Gonzalez… - Clinical …, 2020 - Wiley Online Library
PF‐05221304 is a liver‐targeted inhibitor of acetyl‐CoA carboxylase, an enzyme that catalyzes the first committed step in de novo lipogenesis (DNL). This first‐in‐human study …
Number of citations: 43 accp1.onlinelibrary.wiley.com
N Jiménez de Oya, WP Esler, K Huard… - Emerging microbes & …, 2019 - Taylor & Francis
… PF-05175157 induced a reduction of the viral load in serum and kidney in WNV-infected mice, unveiling its therapeutic potential for the treatment of chronic kidney disease associated …
Number of citations: 30 www.tandfonline.com
AZ Kehinde, SJ Parker - Cancer Research, 2022 - AACR
… of an ACC1/2 inhibitor (PF-05175157; Pfizer) that is currently … higher sensitivity to PF-05175157 treatment compared with … xenograft model with PF-05175157 caused significant growth …
Number of citations: 3 aacrjournals.org
K Huard, AC Smith, G Cappon, RL Dow… - Journal of Medicinal …, 2020 - ACS Publications
… Consistent with these observations, first-in-human clinical trials with our ACC inhibitor PF-05175157 led to robust reduction of de novo lipogenesis (DNL), albeit with concomitant …
Number of citations: 16 pubs.acs.org
Y Gao, M Qian, Q Wei, X Duan, S Wang, H Hu… - Acta Pharmacologica …, 2020 - nature.com
… Mice were fed a HFD and treated with WZ66 and PF-05175157 as depicted in Fig. 3a. Food … induced by WZ66 (50 mg/kg) was higher than that of PF-05175157 (50 mg/kg) (Fig. 3d). …
Number of citations: 21 www.nature.com
S Crunkhorn - Nature, 2019 - nature.com
… ), PF-05175157. This ACCi inhibits both isoforms of ACC and has been part of a metabolic disease drug discovery programme at Pfizer. In rats, oral administration of PF-05175157 for 7 …
Number of citations: 3 www.nature.com
KL Kelly, WJ Reagan, GE Sonnenberg, M Clasquin… - Nature …, 2020 - nature.com
… The objective of the present work was to understand the mechanism of PF-05175157-induced platelet count reductions on a molecular and metabolic level. During the course of these …
Number of citations: 21 www.nature.com
M Marczyk, V Gunasekharan, D Casadevall, T Qing… - Cancer Research, 2022 - AACR
… effect of a small molecule inhibitor, PF-05175157, of the top ranked metabolic targets, acetyl-… PF-05175157 is dual inhibitor of ACC1 and ACC2 and has been tested in Phase I/II clinical …
Number of citations: 3 aacrjournals.org
NR Catlin, CJ Bowman, SN Campion… - Toxicological …, 2021 - academic.oup.com
… The ACC inhibitor, PF-05175157, was highly cytotoxic to stem cells compared to the 3T3 cells (Figure 1). In this assay, PF-05175157 inhibited differentiation into beating cardiomyocytes …
Number of citations: 4 academic.oup.com
K Tan - 2021 - ses.library.usyd.edu.au
… The use of ACC inhibitors Soraphen A and PF-05175157 resulted in decreased breast cancer cell survival, with Soraphen A also increasing the efficacy of Tamoxifen, Docetaxel and …
Number of citations: 2 ses.library.usyd.edu.au

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